2-(4-(Dimethylamino)phenyl)acetohydrazide

Description

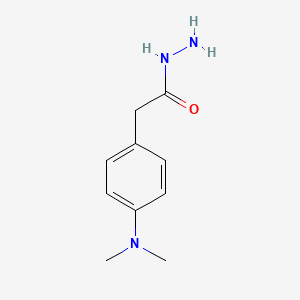

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(2)9-5-3-8(4-6-9)7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZWLDSUVYAJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652202 | |

| Record name | 2-[4-(Dimethylamino)phenyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100133-14-0 | |

| Record name | 2-[4-(Dimethylamino)phenyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)acetohydrazide

CAS Number: 100133-14-0

This technical guide provides a comprehensive overview of 2-(4-(Dimethylamino)phenyl)acetohydrazide, a versatile chemical compound with potential applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its key properties can be summarized. Further experimental validation is recommended for precise characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 100133-14-0 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O | Pharmaffiliates |

| Molecular Weight | 193.25 g/mol | Pharmaffiliates |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Synonyms | 2-(4-Dimethylamino-phenyl)acetic acid hydrazide | Pharmaffiliates |

Synthesis

A plausible and commonly employed synthetic pathway for this compound involves a two-step process starting from 4-(dimethylamino)phenylacetic acid. This method includes the initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-(dimethylamino)phenyl)acetate

This initial step involves the conversion of 4-(dimethylamino)phenylacetic acid to its corresponding ethyl ester. A standard Fischer esterification method can be employed.

-

Materials:

-

4-(Dimethylamino)phenylacetic acid (1.0 eq)

-

Absolute ethanol (excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(dimethylamino)phenylacetic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-(dimethylamino)phenyl)acetate.

-

Purify the crude product by column chromatography if necessary.

-

Step 2: Synthesis of this compound

The final step is the conversion of the ethyl ester to the desired acetohydrazide through reaction with hydrazine hydrate.

-

Materials:

-

Ethyl 2-(4-(dimethylamino)phenyl)acetate (1.0 eq)

-

Hydrazine hydrate (1.1-1.5 eq)[2]

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve ethyl 2-(4-(dimethylamino)phenyl)acetate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 2-5 hours, monitoring the reaction progress by TLC.[1][3]

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Applications

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are not extensively reported, related compounds have shown promise in several therapeutic areas. The presence of the hydrazide functional group makes this compound a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential pharmacological properties.

The dimethylamino group on the phenyl ring is a strong electron-donating group, which may influence the compound's biological activity and make it a candidate for studies related to:

-

Antimicrobial and Antifungal Activity: The core structure is a common scaffold in compounds investigated for their effects against various pathogens.[4]

-

Anticancer Properties: Phenylacetic acid derivatives are utilized in the synthesis of anticancer drugs.[4]

-

Enzyme Inhibition: The functional groups present suggest potential for interaction with enzyme active sites.[4]

Further research is necessary to fully elucidate the biological profile of this compound.

Predicted Spectral Data

In the absence of experimentally obtained spectra, computational predictions can provide valuable insights for characterization.

Predicted ¹H-NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Caption: Predicted ¹H-NMR chemical shifts for the compound.

Predicted ¹³C-NMR Spectrum

The carbon NMR spectrum would complement the proton NMR data for structural confirmation.

Caption: Predicted ¹³C-NMR chemical shifts for the compound.

Predicted IR Spectrum

Infrared spectroscopy can be used to identify the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (hydrazide) | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2800-3000 |

| C=O Stretch (amide I) | 1650-1680 |

| N-H Bend (amide II) | 1510-1550 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Further experimental investigation is crucial to fully characterize this compound and explore its applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

2-(4-(Dimethylamino)phenyl)acetohydrazide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide. It is intended for an audience with a technical background in chemistry and pharmacology.

Core Molecular Data

This compound is a hydrazide derivative containing a dimethylamino-substituted phenyl ring. The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

| CAS Number | 100133-14-0 |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)CC(=O)NN |

| InChI Key | Not readily available |

| Appearance | Solid (predicted) |

| Storage Temperature | 2-8°C |

Molecular Structure

The molecular structure of this compound consists of a central acetohydrazide functional group, which is attached to a phenyl ring at the alpha-carbon. The phenyl ring is substituted at the para-position with a dimethylamino group.

Caption: 2D representation of this compound.

Experimental Protocols

Synthesis of a Phenylacetohydrazide Derivative

This protocol describes the synthesis of a phenylacetohydrazide derivative via the hydrazinolysis of a phenylglyoxylic acid ethyl ester derivative.[1]

Materials:

-

Phenylglyoxylic acid ethyl ester 2-acetylhydrazone (0.1 mol)[1]

-

Ethanol (100 ml)[1]

-

Hydrazine hydrate (0.1 mol)[1]

-

Petrol ether (for recrystallization)[1]

Procedure:

-

Dissolve 23.4 g (0.1 mol) of phenylglyoxylic acid ethyl ester 2-acetylhydrazone in 100 ml of ethanol in a flask equipped with a stirrer and a reflux condenser.[1]

-

Slowly add 7.5 g (0.1 mol) of hydrazine hydrate to the solution from a dropping funnel over a period of 30 minutes.[1]

-

Maintain the temperature of the reaction mixture at 25–30°C for two hours.[1]

-

Distill off a portion of the solvent under reduced pressure.[1]

-

Cool the remaining solution in an ice water bath until white crystals precipitate.[1]

-

Collect the crystals by filtration. The reported yield for 2-acetylhydrazono-2-phenylacetohydrazide is 87.3%.[1]

-

Recrystallize the product from petrol ether to obtain single crystals suitable for analysis.[1]

Potential Biological Activity and Signaling Pathways

The 4-(dimethylamino)phenyl moiety is a structural feature found in a number of compounds investigated for their anticancer properties.[2] For instance, the activated metabolite of banoxantrone, which contains a similar structural motif, has been shown to act as a topoisomerase II inhibitor and induce cell cycle arrest.[3] Topoisomerase II is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and subsequently triggers apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates a potential logical workflow of how a compound containing a 4-(dimethylamino)phenyl group might exert its anticancer effects through the inhibition of Topoisomerase II.

Caption: Potential mechanism of action via Topoisomerase II inhibition.

References

- 1. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Solubility and Stability of 2-(4-(Dimethylamino)phenyl)acetohydrazide

Disclaimer: Extensive literature searches did not yield specific experimental data on the solubility and stability of 2-(4-(Dimethylamino)phenyl)acetohydrazide. This guide, therefore, provides a theoretical framework based on the chemical structure of the molecule, data from structurally similar compounds, and established principles of organic and medicinal chemistry. All experimental protocols and data tables are presented as generalized examples that would be applicable for the evaluation of this compound.

Introduction

This compound is a hydrazide derivative with potential applications in pharmaceutical and chemical research. Its core structure, featuring a phenyl ring with a dimethylamino substituent and an acetohydrazide moiety, suggests specific physicochemical properties that are critical for its handling, formulation, and biological activity. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the predicted solubility and stability of this compound, alongside standardized experimental protocols for its empirical determination.

Chemical Structure and Predicted Physicochemical Properties

Molecular Formula: C₁₀H₁₅N₃O Molecular Weight: 193.25 g/mol [1]

The structure of this compound contains several key functional groups that influence its solubility and stability:

-

Hydrazide Group (-CONHNH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents. Hydrazides can be susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a weak base and can be protonated in acidic solutions, which would significantly increase its aqueous solubility. It can also be susceptible to oxidation.

-

Phenyl Ring: The aromatic ring is hydrophobic and will contribute to solubility in nonpolar organic solvents.

Based on these features, a qualitative prediction of solubility and stability can be made.

Predicted Solubility Profile

While no specific quantitative data is available, the solubility of this compound can be inferred.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The hydrazide and dimethylamino groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

pH-Dependent Aqueous Solubility: The presence of the basic dimethylamino group suggests that the aqueous solubility of this compound will be significantly higher at acidic pH due to the formation of a soluble salt.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Methodology: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Prepare saturated solutions of this compound in a panel of relevant solvents (e.g., water at different pH values, ethanol, DMSO).

-

Equilibration: Add an excess amount of the solid compound to each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Below is a generalized workflow for this process.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is crucial for its storage, handling, and formulation. Potential degradation pathways include hydrolysis and oxidation.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |

| Acidic pH | Hydrolysis of the hydrazide bond | Low to Moderate | Acid catalysis can promote the cleavage of the amide bond in the hydrazide moiety. |

| Neutral pH | - | High | The compound is expected to be most stable at or near neutral pH. |

| Basic pH | Hydrolysis of the hydrazide bond | Moderate | Base-catalyzed hydrolysis of the hydrazide is possible. |

| Elevated Temperature | General thermal degradation | Moderate | As with most organic molecules, elevated temperatures can accelerate degradation. |

| Light (Photostability) | Photolytic degradation | Moderate to Low | Aromatic amines can be susceptible to photolytic degradation. |

| Oxidative Stress | Oxidation of the dimethylamino and/or hydrazide group | Moderate to Low | Tertiary amines and hydrazides can be susceptible to oxidation. |

Experimental Protocol for Stability Assessment

A forced degradation study is a standard approach to evaluate the stability of a compound under various stress conditions.

Methodology: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

-

Stress Conditions: Expose the solutions to a range of stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid and a solution to UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Data Evaluation: Quantify the remaining parent compound at each time point to determine the rate and extent of degradation. Characterize major degradation products using techniques like LC-MS.

The logical flow for a forced degradation study is depicted below.

Caption: Logical Flowchart for a Forced Degradation Study.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility and stability profiles. The compound is anticipated to be soluble in polar organic solvents and exhibit pH-dependent aqueous solubility. It is likely to be most stable at neutral pH and susceptible to hydrolysis under acidic and basic conditions, as well as to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a standardized framework for the empirical determination of these crucial physicochemical properties, which are essential for the advancement of any research or development involving this molecule.

References

Spectral Analysis of 2-(4-(Dimethylamino)phenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-(Dimethylamino)phenyl)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published, peer-reviewed data specifically detailing the complete spectral characterization of this compound, this document outlines the expected spectral characteristics based on analogous compounds and provides standardized experimental protocols for obtaining and verifying this data.

Predicted Spectral Data

Based on the chemical structure of this compound, the following spectral data are anticipated. These values are estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.1-7.2 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~6.6-6.7 | Doublet | 2H | Ar-H (ortho to N(CH₃)₂) |

| ~4.2 | Broad Singlet | 2H | -NH₂ |

| ~3.3 | Singlet | 2H | -CH₂- |

| ~2.9 | Singlet | 6H | -N(CH₃)₂ |

| ~8.9 | Singlet | 1H | -NH- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~150 | Ar-C (ipso to N(CH₃)₂) |

| ~130 | Ar-CH (ortho to CH₂) |

| ~125 | Ar-C (ipso to CH₂) |

| ~112 | Ar-CH (ortho to N(CH₃)₂) |

| ~40 | -N(CH₃)₂ |

| ~39 | -CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3350-3250 | N-H stretching (hydrazide) |

| 3050-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (amide I) |

| ~1610 | N-H bending (amide II) |

| ~1520 | C=C stretching (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 193.12 | [M]⁺ (Molecular Ion) |

| 120.08 | [M - NH₂NHCO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, standardized protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This synthesis is a standard procedure for the formation of a hydrazide from an ester.

-

Reaction Setup: To a solution of methyl 2-(4-(dimethylamino)phenyl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion, remove the solvent under reduced pressure. Add distilled water to the residue to precipitate the solid product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Acquire a minimum of 16 scans.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. Acquire a minimum of 1024 scans.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum using a spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectral characterization of the synthesized product.

An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)acetohydrazide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(Dimethylamino)phenyl)acetohydrazide (CAS No. 100133-14-0), a hydrazide derivative with potential applications in pharmaceutical and chemical research. While specific research on this compound is limited, this document extrapolates its likely synthesis, chemical properties, and potential biological activities based on established knowledge of structurally similar compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic or synthetic utility of this molecule.

Introduction

Hydrazide derivatives are a significant class of organic compounds characterized by the -CONHNH2 functional group. They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The compound this compound incorporates a phenylacetic acid backbone, a common scaffold in medicinal chemistry, with a dimethylamino substitution that can influence its physicochemical properties and biological interactions. This guide will delve into the known characteristics of this compound and the broader family of hydrazides to provide a thorough technical understanding.

Chemical Properties and Synthesis

Based on its structure, this compound is a solid at room temperature with a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol .[1]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data predicted using computational models.

Proposed Synthesis

A standard and efficient method for the synthesis of acetohydrazides involves the reaction of the corresponding ester with hydrazine hydrate. The proposed synthesis for this compound is outlined below.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(4-(dimethylamino)phenyl)acetate (1 equivalent) in methanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been published, the broader class of hydrazide derivatives has been extensively investigated for various therapeutic applications.

General Biological Activities of Hydrazides

Hydrazide-containing compounds have demonstrated a wide spectrum of pharmacological effects, including:

-

Antimicrobial Activity: Many hydrazide derivatives exhibit potent antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Some hydrazides act as inhibitors of inflammatory enzymes.

-

Anticancer Activity: Certain hydrazones, derived from hydrazides, have shown significant cytotoxic effects against various cancer cell lines.

-

Anticonvulsant Activity: The hydrazide moiety is present in several compounds with anticonvulsant properties.

The following table summarizes the biological activities of some structurally related hydrazide compounds.

| Compound | Biological Activity | IC50/MIC | Reference |

| Isoniazid | Antitubercular | 0.02-0.2 µg/mL | [General Knowledge] |

| N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide | Antiamoebic | - | [2] |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Antiproliferative (LN-229 cancer cells) | 0.77 µM | [2] |

Potential Signaling Pathways

The mechanism of action for bioactive hydrazides can vary widely. Based on studies of related compounds, potential signaling pathways that could be modulated by this compound include enzyme inhibition, disruption of cell membranes, or interference with nucleic acid synthesis.

Caption: Generic signaling pathway potentially modulated by bioactive hydrazides.

Future Directions

The lack of specific data on this compound presents a clear opportunity for future research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: Experimental validation of the proposed synthesis and full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry).

-

Biological Screening: A broad-based biological screening to identify any potential antimicrobial, anticancer, or other therapeutic activities.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

Conclusion

This compound is a chemical entity with untapped potential. While its discovery and history remain obscure, its structural features suggest it could be a valuable building block for the development of novel therapeutic agents or other functional materials. This technical guide provides a starting point for researchers by outlining a plausible synthetic route and highlighting the potential biological activities based on the well-established pharmacology of the hydrazide class of compounds. Further experimental investigation is warranted to fully uncover the properties and applications of this molecule.

References

Derivatives of 2-(4-(Dimethylamino)phenyl)acetohydrazide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of derivatives of 2-(4-(dimethylamino)phenyl)acetohydrazide. This core scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This document outlines key synthetic methodologies, summarizes significant biological activity data, and provides detailed experimental protocols for the evaluation of these compounds. Furthermore, it visualizes potential mechanisms of action and experimental workflows to aid in the design and execution of future research in this area.

Introduction

Hydrazide-hydrazones are a class of organic compounds characterized by the presence of an azometine group (-NHN=CH-). They have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, offers a versatile platform for the synthesis of a wide array of derivatives. The dimethylamino group, a strong electron-donating moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide will explore the derivatization of this core structure and the potential therapeutic avenues these derivatives present.

Synthesis of this compound and its Derivatives

The synthesis of the core compound, this compound, serves as the foundational step for the creation of a diverse library of derivatives.

Synthesis of the Core Hydrazide

The initial synthesis involves the esterification of 4-(dimethylamino)phenylacetic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

-

Esterification: To a solution of 4-(dimethylamino)phenylacetic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl 2-(4-(dimethylamino)phenyl)acetate.

-

Hydrazinolysis: Dissolve the obtained ester (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the hydrazide.

-

Filter the precipitate, wash with cold ethanol, and dry to yield this compound.

Synthesis of Hydrazone Derivatives

A common and effective method for creating derivatives is through the condensation reaction of the core hydrazide with various aromatic or heteroaromatic aldehydes and ketones to form hydrazones.

General Experimental Protocol: Synthesis of Hydrazone Derivatives

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Hydrazone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, or the induction of apoptosis.

While specific data for derivatives of this compound is limited in publicly available literature, the following table summarizes the anticancer activity of structurally related hydrazone compounds against various cancer cell lines, providing a benchmark for future studies.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoline-based Hydrazones | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [1] |

| Quinoline-based Hydrazones | Kelly (Neuroblastoma) | 1.3 - 2.4 | [1] |

| Quinoline-based Hydrazones | MCF-7 (Breast Adenocarcinoma) | >25.0 | [1] |

| Quinoline-based Hydrazones | MDA-MB-231 (Breast Adenocarcinoma) | 18.8 | [1] |

| Diphenylamine-pyrrolidin-2-one Hydrazones | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [2] |

| Diphenylamine-pyrrolidin-2-one Hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | [2] |

Note: The above data is for structurally related compounds and should be used as a reference for the potential activity of this compound derivatives.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer hydrazone derivatives, leading to apoptosis.

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazone derivatives have shown significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

The following table presents the Minimum Inhibitory Concentration (MIC) values for various hydrazone derivatives against different microbial strains, indicating their potential as antimicrobial agents.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyran-3-hydrazide Derivatives | Escherichia coli | - | [3] |

| Pyran-3-hydrazide Derivatives | Staphylococcus aureus | - | [3] |

| N'-Phenylhydrazides | Candida albicans | 1.7 - 12.2 | [4] |

| Acetohydrazide Derivatives | Escherichia coli | Moderate Activity | [5] |

| Acetohydrazide Derivatives | Pseudomonas aeruginosa | Moderate Activity | [5] |

| Acetohydrazide Derivatives | Aspergillus niger | Weak Activity | [5] |

| Acetohydrazide Derivatives | Candida albicans | Weak Activity | [5] |

Note: The data represents the activity of structurally related compounds.

The following diagram outlines a standard workflow for the preliminary screening of novel compounds for antimicrobial activity.

Caption: Workflow for antimicrobial activity screening.

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for screening. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for biological activity and to optimize lead compounds.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways affected by these derivatives.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising compounds in animal models.

This technical guide provides a foundational framework for researchers to explore the rich chemical and biological landscape of this compound derivatives and to accelerate the discovery of novel therapeutic agents.

References

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents [mdpi.com]

- 5. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

An In-depth Technical Guide to the Safety and Handling of 2-(4-(Dimethylamino)phenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-(Dimethylamino)phenyl)acetohydrazide. The information is compiled from available safety data sheets (SDS) for structurally similar compounds and general laboratory safety practices. It is imperative to note that a specific Safety Data Sheet for this compound was not available at the time of this writing. Therefore, the following guidelines are based on analogous hydrazide derivatives and should be treated as a precautionary baseline. All laboratory personnel should conduct a thorough risk assessment before handling this compound.

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to pose several health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Potential Health Hazards:

-

Harmful if swallowed: Oral toxicity is a concern with related hydrazide compounds.[1][2]

-

Harmful in contact with skin: Dermal absorption may lead to systemic toxicity.[2][3]

-

Harmful if inhaled: Inhalation of dust or aerosols can cause respiratory irritation and systemic effects.[2][3]

-

Causes skin irritation: Direct contact may lead to redness, itching, and inflammation.[4][5]

-

Causes serious eye irritation: Contact with eyes can result in significant irritation and potential damage.[4][5]

-

May cause an allergic skin reaction: Some individuals may develop sensitization to hydrazide compounds.[1]

-

Suspected of causing genetic defects: Some hydrazide derivatives are suspected mutagens.[6]

-

Suspected of causing cancer: Carcinogenicity is a potential long-term health effect associated with certain hydrazines.[1][7]

The following table summarizes the GHS hazard classifications for analogous compounds.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects |

| Carcinogenicity | Category 1B or 2 | May cause cancer or Suspected of causing cancer |

Physical and Chemical Properties

While specific data for this compound is limited, the properties of similar compounds suggest it is a solid at room temperature.

| Property | Value |

| Physical State | Solid |

| Stability | Stable under normal conditions.[1][8] |

| Conditions to Avoid | Incompatible products, dust formation, excess heat.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[7][9] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram outlines the recommended PPE.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. chemscene.com [chemscene.com]

- 3. keyorganics.net [keyorganics.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. aksci.com [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Hydrazones from 2-(4-(Dimethylamino)phenyl)acetohydrazide and Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This class of compounds has garnered significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The structural flexibility of hydrazones allows for the facile introduction of various substituents, enabling the fine-tuning of their biological and physicochemical properties.

These application notes provide a detailed protocol for the synthesis of a series of hydrazone derivatives by reacting 2-(4-(dimethylamino)phenyl)acetohydrazide with various substituted aromatic aldehydes. The 4-(dimethylamino)phenyl moiety is a common pharmacophore known to impart favorable biological activities.

General Reaction Scheme

The synthesis of hydrazones from this compound and aromatic aldehydes proceeds via a condensation reaction, typically catalyzed by a small amount of acid, such as glacial acetic acid. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone.

Application Notes and Protocols for Antimicrobial Screening of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The core structure, characterized by a nitrogen-nitrogen single bond, provides a versatile scaffold for the synthesis of novel therapeutic agents. Among these, derivatives of 2-(4-(Dimethylamino)phenyl)acetohydrazide are of particular interest for antimicrobial drug discovery. The incorporation of the 4-(dimethylamino)phenyl moiety can enhance the lipophilicity and cell permeability of the compounds, potentially leading to improved antimicrobial efficacy.

These application notes provide a comprehensive experimental protocol for the antimicrobial screening of novel this compound derivatives. The described methodologies, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and agar well diffusion for assessing zones of inhibition, are standard and widely accepted techniques in the field. Furthermore, we present representative data from closely related hydrazone compounds derived from 4-dimethylaminobenzohydrazide to illustrate the potential antimicrobial spectrum of this class of molecules.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Many hydrazide-based antimicrobial agents are known to exert their effect by targeting essential bacterial enzymes. One of the key mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding.

The binding of hydrazide derivatives to DNA gyrase can disrupt its function, leading to the accumulation of double-strand breaks in the bacterial DNA and ultimately causing cell death. This targeted mechanism makes DNA gyrase an attractive target for the development of new antibacterial drugs with potential for selective toxicity against bacterial cells.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents Using 2-(4-(Dimethylamino)phenyl)acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazide-hydrazones are a versatile class of organic compounds characterized by the azometine group (-NHN=CH-). They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of novel hydrazone derivatives continues to be a key strategy in the discovery of new therapeutic agents. Of particular interest is their potential as antifungal agents, addressing the growing challenge of drug-resistant fungal infections.

This document provides detailed protocols for the use of 2-(4-(dimethylamino)phenyl)acetohydrazide as a scaffold for the synthesis of novel hydrazone derivatives and their subsequent evaluation as potential antifungal agents. The protocols cover the synthesis of the precursor hydrazide, its condensation with various aldehydes to form hydrazones, and the in vitro evaluation of their antifungal activity using standard microbiological assays.

Synthesis Protocols

The synthesis of potential antifungal agents from this compound is typically a two-step process. First, the acetohydrazide is synthesized from its corresponding ester. Second, the acetohydrazide is condensed with an appropriate aldehyde or ketone to yield the target hydrazone.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of analogous arylacetohydrazides.[1]

Materials:

-

Methyl 2-(4-(dimethylamino)phenyl)acetate

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 2-(4-(dimethylamino)phenyl)acetate (0.1 mol) in 100 mL of methanol.

-

Add hydrazine hydrate (0.2 mol, 2 molar equivalents) to the solution.

-

Equip the flask with a reflux condenser and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For many analogous syntheses, stirring at room temperature for 6-8 hours is sufficient.[1]

-

Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of cold deionized water to precipitate the solid product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C). The resulting white or off-white solid is this compound.

Protocol 2: General Synthesis of N'-Arylmethylidene-2-(4-(dimethylamino)phenyl)acetohydrazides (Hydrazones)

This protocol describes the condensation reaction between the synthesized acetohydrazide and an aromatic aldehyde.[2][3][4]

Materials:

-

This compound (from Protocol 1)

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Absolute ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, add this compound (10 mmol) and 50 mL of absolute ethanol. Stir until the hydrazide is dissolved.

-

Add the desired aromatic aldehyde (10.5 mmol, 1.05 molar equivalents) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

-

If precipitation is slow, the flask can be placed in an ice bath or a refrigerator to facilitate crystallization.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the purified hydrazone derivative.

Antifungal Activity Evaluation

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains using the broth microdilution method. This is a standard and widely used assay for assessing antifungal susceptibility.[5][6][7]

Protocol 3: Broth Microdilution Assay for MIC Determination

Materials:

-

Synthesized hydrazone compounds

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates (flat-bottom)

-

Spectrophotometer or microplate reader

-

Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest the fungal cells and suspend them in sterile saline.

-

Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (by measuring optical density at 530 nm) or by direct cell counting with a hemocytometer.

-

Dilute this stock suspension in RPMI-1640 medium to achieve a final working concentration of approximately 1 x 10³ to 5 x 10³ cells/mL.[5]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each synthesized compound in DMSO (e.g., at 10 mg/mL).

-

In a 96-well plate, perform a two-fold serial dilution of the compounds.[7]

-

Add 100 µL of RPMI-1640 medium to wells 2 through 12.

-

Add 200 µL of the highest concentration of the test compound (diluted from the DMSO stock into RPMI-1640) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

The final concentrations of the compounds will now be half of the initial serial dilutions.

-

Cover the plate and incubate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.[6]

-

For azole-like compounds, the endpoint (MIC) is often defined as the concentration that produces at least a 50% reduction in growth (turbidity) compared to the control.[6]

-

Growth can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Representative Antifungal Activity Data

While data for derivatives of this compound is not available in the literature, the following table summarizes the antifungal activity of various other structurally related hydrazone derivatives to demonstrate the potential of this chemical class.

| Compound Class | Fungal Strain | Activity (EC₅₀ or MIC in µg/mL) | Reference |

| Phenylthiazole-Acylhydrazone Derivative (E26) | Magnaporthe oryzae | EC₅₀ = 1.29 | [2] |

| Phenylthiazole-Acylhydrazone Derivative (E17) | Magnaporthe oryzae | EC₅₀ = 1.45 | [2] |

| Phenylthiazole-Acylhydrazone Derivative (E23) | Magnaporthe oryzae | EC₅₀ = 1.50 | [2] |

| Phenylhydrazone Derivative (5H₁) | Rhizoctonia solani | EC₅₀ = 1.91 mg/L (~1.91 µg/mL) | [8] |

| Hydrazone Derivative (7b) | Candida spp. | MIC = 8-16 | [9] |

| Hydrazone Derivative (13a) | Candida spp. | MIC = 16-32 | [9] |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and evaluation of these potential antifungal agents.

Caption: Synthetic workflow for preparing hydrazone derivatives.

Caption: Workflow for antifungal susceptibility testing.

Caption: Key structural components for SAR studies.

References

- 1. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety [mdpi.com]

- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor | MDPI [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(4-(Dimethylamino)phenyl)acetohydrazide as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-(dimethylamino)phenyl)acetohydrazide as a precursor for the synthesis of various biologically relevant heterocyclic compounds. The protocols outlined below are generalized from established methodologies for analogous hydrazides and serve as a foundation for the development of novel molecular entities.

Introduction

This compound is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic scaffolds. The presence of the reactive hydrazide functional group, coupled with the electron-donating dimethylamino-substituted phenyl ring, makes it an attractive building block for medicinal chemistry and drug discovery programs. This document details its application in the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, classes of compounds renowned for their diverse pharmacological activities, including antimicrobial and anticancer properties.

Disclaimer: The following protocols are generalized and may require optimization for the specific substrate, this compound. The quantitative data presented is representative of analogous compounds and should be considered illustrative.

I. Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized through the condensation reaction of a hydrazide with a 1,3-dicarbonyl compound.

Application Note:

The reaction of this compound with various 1,3-dicarbonyl compounds, such as acetylacetone, ethyl acetoacetate, or other diketones, is expected to yield a series of substituted pyrazole derivatives. The dimethylaminophenyl moiety may impart interesting electronic and biological properties to the resulting molecules.

Experimental Protocol: Synthesis of 1-(2-(4-(dimethylamino)phenyl)acetyl)-3,5-dimethyl-1H-pyrazole

-

To a solution of this compound (1.93 g, 10 mmol) in absolute ethanol (20 mL), add acetylacetone (1.0 g, 10 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Table 1: Representative Data for the Synthesis of Pyrazole Derivatives from Hydrazides

| Entry | Dicarbonyl Compound | Product | Representative Yield (%) |

| 1 | Acetylacetone | 1-Acyl-3,5-dimethylpyrazole | 85-95 |

| 2 | Ethyl Acetoacetate | 1-Acyl-3-methyl-5-pyrazolone | 80-90 |

| 3 | Dibenzoylmethane | 1-Acyl-3,5-diphenylpyrazole | 75-85 |

Note: Yields are based on reactions with analogous hydrazides and may vary for this compound.

Biological Significance of Pyrazoles:

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: Effective against various strains of bacteria and fungi.

-

Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Induction of apoptosis and cell cycle arrest in various cancer cell lines.

Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| Pyrazole Derivative A | Staphylococcus aureus | 12.5 |

| Pyrazole Derivative A | Escherichia coli | 25 |

| Pyrazole Derivative B | Candida albicans | 15 |

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and based on structurally similar compounds.

II. Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. A common synthetic route involves the cyclization of acyl hydrazides.

Application Note:

This compound can be readily converted to 1,3,4-oxadiazole derivatives. A widely used method involves the reaction with carbon disulfide in an alkaline medium to form a dithiocarbazate intermediate, which upon cyclization, yields the corresponding oxadiazole-2-thiol.

Experimental Protocol: Synthesis of 5-((4-(dimethylamino)phenyl)methyl)-1,3,4-oxadiazole-2-thiol

-

Dissolve this compound (1.93 g, 10 mmol) in absolute ethanol (30 mL).

-

Add potassium hydroxide (0.56 g, 10 mmol) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide (0.76 g, 10 mmol) dropwise with continuous stirring.

-

Continue stirring at room temperature for 12-16 hours.

-

Dilute the reaction mixture with cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole-2-thiol.

Table 3: Representative Data for the Synthesis of 1,3,4-Oxadiazole Derivatives

| Entry | Reagent | Product | Representative Yield (%) |

| 1 | Carbon Disulfide/KOH | 5-Substituted-1,3,4-oxadiazole-2-thiol | 70-90 |

| 2 | Aromatic Acid/POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | 65-85 |

Note: Yields are based on reactions with analogous hydrazides.

Biological Significance of 1,3,4-Oxadiazoles:

This class of compounds is known for a broad spectrum of biological activities, including:

-

Anticancer Activity: Some derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial Activity: Effective against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory and Analgesic Properties.

Table 4: Representative Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Oxadiazole Derivative C | MCF-7 (Breast Cancer) | 5.2 |

| Oxadiazole Derivative D | HeLa (Cervical Cancer) | 8.7 |

Note: IC₅₀ (Half-maximal inhibitory concentration) values are illustrative and based on structurally similar compounds.

III. Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. A common synthetic pathway involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, followed by cyclization.

Application Note:

The synthesis of 1,2,4-triazole derivatives from this compound can be achieved by first reacting it with an appropriate isothiocyanate to yield an N-substituted thiosemicarbazide. Subsequent cyclization of this intermediate under basic conditions will afford the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-Allyl-5-((4-(dimethylamino)phenyl)methyl)-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of 1-(2-(4-(dimethylamino)phenyl)acetyl)-4-allylthiosemicarbazide

-

Reflux a mixture of this compound (1.93 g, 10 mmol) and allyl isothiocyanate (0.99 g, 10 mmol) in absolute ethanol (25 mL) for 3-4 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the thiosemicarbazide intermediate.

Step 2: Cyclization to 1,2,4-Triazole

-

Suspend the thiosemicarbazide intermediate (10 mmol) in an aqueous solution of sodium hydroxide (8%, 20 mL).

-

Reflux the mixture for 4-5 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Filter the precipitated product, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole derivative.

Table 5: Representative Data for the Synthesis of 1,2,4-Triazole Derivatives

| Entry | Isothiocyanate | Product | Representative Yield (%) |

| 1 | Phenyl isothiocyanate | 4-Phenyl-5-substituted-4H-1,2,4-triazole-3-thiol | 75-85 |

| 2 | Methyl isothiocyanate | 4-Methyl-5-substituted-4H-1,2,4-triazole-3-thiol | 80-90 |

Note: Yields are based on reactions with analogous hydrazides.

Biological Significance of 1,2,4-Triazoles:

1,2,4-Triazole derivatives are prominent in medicinal chemistry due to their wide range of therapeutic applications:

-

Antifungal Activity: Many commercial antifungal drugs contain the 1,2,4-triazole scaffold.

-

Anticancer Activity: Some derivatives have been shown to inhibit cancer cell proliferation.

-

Antimicrobial Activity: Broad-spectrum activity against various bacteria.

Table 6: Representative Biological Activity of 1,2,4-Triazole Derivatives

| Compound | Biological Activity | IC₅₀/MIC |

| Triazole Derivative E | Antifungal (Aspergillus niger) | 10 µg/mL |

| Triazole Derivative F | Anticancer (MGC-803 cell line) | 3.5 µM |

Note: IC₅₀/MIC values are illustrative and based on structurally similar compounds.

IV. Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized synthetic workflows for the preparation of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles from an acetohydrazide precursor.

Caption: General workflow for the synthesis of pyrazole derivatives.

Caption: General workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

V. Signaling Pathways

The literature search did not yield specific information on the signaling pathways modulated by heterocyclic compounds derived from this compound. However, based on the known anticancer activities of similar heterocyclic compounds, it is plausible that these derivatives could interact with various cellular signaling pathways involved in cancer progression. Future research could investigate the effects of these novel compounds on pathways such as:

-

Apoptosis Induction: Activation of caspase cascades and regulation of Bcl-2 family proteins.

-

Cell Cycle Regulation: Arresting the cell cycle at different phases (e.g., G2/M phase) by modulating cyclin-dependent kinases (CDKs).

-

Enzyme Inhibition: Targeting specific enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases or topoisomerases.

The following diagram illustrates a hypothetical signaling pathway that could be a target for a novel anticancer agent derived from this compound.

References

Application of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives as Enzyme Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-(4-(Dimethylamino)phenyl)acetohydrazide derivatives as enzyme inhibitors. The information compiled herein is based on published research and is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanism of action of this class of compounds.

Introduction

Hydrazide and its derivatives, particularly hydrazones formed by the condensation of hydrazides with aldehydes or ketones, represent a versatile class of compounds with a broad spectrum of biological activities.[1] The presence of the azomethine group (-NHN=CH-) in hydrazones is crucial for their biological function.[2] Derivatives of this compound have emerged as promising scaffolds for the development of potent inhibitors against various enzymes, including tyrosinase, monoamine oxidase (MAO), and carbonic anhydrase. This document focuses on their application as enzyme inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Enzyme Inhibition Data

The inhibitory potential of this compound derivatives has been evaluated against several key enzymes. The following tables summarize the available quantitative data, primarily focusing on tyrosinase inhibition, for which specific derivatives have been synthesized and tested.

Table 1: Tyrosinase Inhibitory Activity of Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate Derivatives

| Compound ID | Aryl Moiety | IC50 (µM) | Ki (µM) | Inhibition Type |

| 5i | Pyridin-3-yl | 3.17 | 1.5 | Non-competitive |

| Kojic Acid (Standard) | - | 15.91 | - | - |

Data extracted from a study on methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates, where the core structure is derived from a hydrazone of a related hydrazide. Compound 5i incorporates a moiety derived from this compound.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their enzyme inhibitory activity.

Protocol 1: Synthesis of this compound

This protocol describes the general synthesis of the core hydrazide structure.

Materials:

-

Methyl 2-(4-(dimethylamino)phenyl)acetate

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve methyl 2-(4-(dimethylamino)phenyl)acetate (1 equivalent) in methanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Cool the residue and add cold water to precipitate the solid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis of N'-substituted-2-(4-(dimethylamino)phenyl)acetohydrazide Derivatives (Schiff Bases)

This protocol outlines the synthesis of hydrazone derivatives from the parent hydrazide.

Materials:

-

This compound

-

Substituted aromatic or aliphatic aldehydes/ketones

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the N'-substituted-2-(4-(dimethylamino)phenyl)acetohydrazide derivative.

Protocol 3: In Vitro Tyrosinase Inhibition Assay

This protocol details the procedure to evaluate the inhibitory effect of the synthesized compounds on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Synthesized inhibitor compounds

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

-

Kojic acid (standard inhibitor)

Procedure:

-

Prepare a stock solution of the inhibitor compounds and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution.

-

Add 140 µL of phosphate buffer (pH 6.8) to each well.

-

Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).

-

Immediately measure the absorbance at 475 nm at regular intervals for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined by the slope of the absorbance versus time plot.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control activity - Inhibitor activity) / Control activity] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 4: Enzyme Kinetics Analysis

This protocol describes how to determine the mode of inhibition (e.g., competitive, non-competitive) of the most potent inhibitors.

Procedure: